(R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride
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Overview
Description
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloropyridine with appropriate amine precursors under controlled conditions. One common method involves the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form intermediate compounds. These intermediates are then further reacted with phosphorus tribromoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques and equipment helps in scaling up the production while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: Known for its antiproliferative activity and used in various pharmacological applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
Chloropyridine: A chlorine derivative of pyridine, used as an intermediate in many chemical reactions.
Uniqueness
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride stands out due to its specific structural features and the presence of the chloropyridine moiety, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C7H10Cl2N2 |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
ZKUOSKLBPMQQON-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)N.Cl |
Origin of Product |
United States |
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